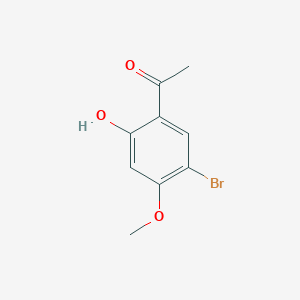

1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone

Übersicht

Beschreibung

Synthesis Analysis

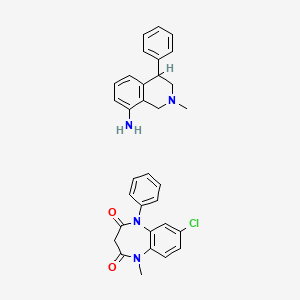

The synthesis of compounds structurally similar to 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone involves multi-step procedures that can yield enantiomerically pure derivatives. For example, a facile 7-step procedure has been developed for the synthesis of enantiomerically pure diarylethanes starting from related methanone compounds, showcasing the complexity and precision required in the synthesis of such molecules (Zhang et al., 2014).

Molecular Structure Analysis

The molecular structure of compounds related to 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone has been characterized using techniques like X-ray crystallography, revealing insights into their crystallographic parameters and molecular conformation. For instance, the synthesis and crystal structure determination of a related compound, (5-bromo-2-hydroxyphenyl)(phenyl)methanone, provide valuable data on the spatial arrangement and bonding within the molecule (Kuang Xin-mou, 2009).

Chemical Reactions and Properties

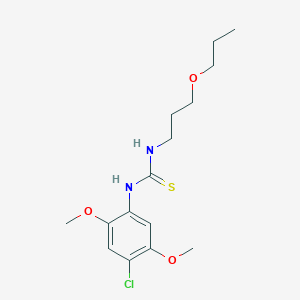

The chemical reactivity and properties of 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone derivatives can be explored through various chemical reactions, leading to the synthesis of novel compounds with potential biological activities. For example, the reaction of related ethanone compounds with different reagents can lead to the formation of compounds with antimicrobial properties, demonstrating the chemical versatility and potential application of these molecules in medicinal chemistry (V. M. Sherekar et al., 2021).

Physical Properties Analysis

The physical properties of 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone and its derivatives, such as melting points, solubility, and crystal structure, are crucial for understanding their behavior in various environments and applications. Studies on related compounds have provided detailed insights into their crystallography, highlighting the importance of molecular arrangement and intermolecular interactions in determining their physical characteristics (A. Kudelko et al., 2007).

Chemical Properties Analysis

The chemical properties of 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone, such as reactivity towards various chemical reagents, stability under different conditions, and potential to undergo specific chemical transformations, are essential for its application in synthetic chemistry and material science. Research on similar compounds provides a foundation for understanding the chemical behavior of 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone derivatives and their potential applications (Li Yu-feng, 2013).

Wissenschaftliche Forschungsanwendungen

Application in Traditional Chinese Medicine

- Summary of Application : “1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone” is one of the main components of the traditional Chinese medicine Moutan Cortex . It is also a valuable spice and is widely used in domestic chemistry .

- Results or Outcomes : The compound is used for treating various conditions such as tumors, aging, fatigue, thrombosis, inflammation, hypertension, prostatic hyperplasia, and other diseases .

Application in Inflammation Suppression

- Summary of Application : This compound has been shown to suppress proinflammatory responses .

- Methods of Application : The inhibitory effects of this compound on the production of pro-inflammatory cytokines; TNF-α, IL-1β and IL-6 were determined by an enzyme-linked immunosorbent assay (ELISA) .

- Results or Outcomes : The compound was found to suppress the production of pro-inflammatory cytokines .

Application in Chemical Synthesis

- Summary of Application : This compound is used in the synthesis of various chemical products .

- Methods of Application : The compound can be prepared by the reaction of bromine on paeonol (2-hydroxy-4-methoxyacetophenone), in methylene chloride at room temperature .

- Results or Outcomes : The yield of the reaction varies depending on the conditions, with yields reported as high as 60% .

Application in Seahorse Medicine

- Summary of Application : This compound is found in seahorses (Hippocampus kuda Bleeler) and has been shown to suppress proinflammatory responses .

- Results or Outcomes : The compound is used for treating various conditions such as tumors, aging, fatigue, thrombosis, inflammation, hypertension, prostatic hyperplasia, and other diseases .

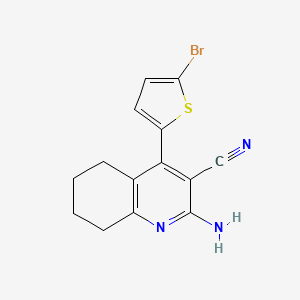

Application in Crystallography

- Summary of Application : This compound has been studied for its crystal structure .

- Methods of Application : The crystal structure was determined using X-ray diffraction .

- Results or Outcomes : The dihedral angle between the ethanone group and the aromatic ring is 3.6 (2)°. The molecular conformation is consolidated by an intramolecular O—H O hydrogen bond. The crystal structure is stabilized by π–π interactions between the benzene rings [centroid–centroid distance = 3.588 (2) Å] .

Application in Chemical Industry

- Summary of Application : This compound is used in the chemical industry for the preparation of various derivatives .

- Methods of Application : The compound can be prepared by the reaction of bromine on paeonol (2-hydroxy-4-methoxyacetophenone), in methylene chloride at room temperature .

- Results or Outcomes : The yield of the reaction varies depending on the conditions, with yields reported as high as 60% .

Safety And Hazards

Zukünftige Richtungen

Research on 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone could explore its potential applications in drug development, especially considering its anti-inflammatory properties . Investigating its interactions with specific cellular pathways and identifying potential therapeutic targets would be valuable.

Eigenschaften

IUPAC Name |

1-(5-bromo-2-hydroxy-4-methoxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO3/c1-5(11)6-3-7(10)9(13-2)4-8(6)12/h3-4,12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFFNBIVASILHIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1O)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50404837 | |

| Record name | 1-(5-bromo-2-hydroxy-4-methoxyphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50404837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone | |

CAS RN |

39503-61-2 | |

| Record name | 1-(5-bromo-2-hydroxy-4-methoxyphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50404837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,3-dihydro-1H-inden-5-yl)-2-[(4-hydroxy-6-oxo-1H-pyrimidin-2-yl)thio]acetamide](/img/structure/B1230095.png)

![N-[(4-chlorophenyl)methyl]-3-(1-ethyl-5-methyl-4-pyrazolyl)-4,5-dihydroisoxazole-5-carboxamide](/img/structure/B1230096.png)

![4-[[anilino-(4-methylphenyl)methyl]-propoxyphosphoryl]-N,N-dimethylaniline](/img/structure/B1230102.png)

![4-[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)thio]-3-oxobutanoic acid ethyl ester](/img/structure/B1230104.png)